3-Pyridinecarboximidamide,N-(4-ethylphenyl)-(9CI)
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Overview
Description
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and an N-(4-ethylphenyl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and 4-ethylphenylamine.
Formation of Carboximidamide: Pyridine-3-carboxylic acid is first converted to its corresponding carboximidamide derivative using reagents such as thionyl chloride and ammonia.
Coupling Reaction: The carboximidamide derivative is then coupled with 4-ethylphenylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarboximidamide, N-(4-methylphenyl)-(9CI)
- 3-Pyridinecarboximidamide, N-(4-chlorophenyl)-(9CI)
- 3-Pyridinecarboximidamide, N-(4-fluorophenyl)-(9CI)
Uniqueness
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C14H15N3 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
N'-(4-ethylphenyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C14H15N3/c1-2-11-5-7-13(8-6-11)17-14(15)12-4-3-9-16-10-12/h3-10H,2H2,1H3,(H2,15,17) |
InChI Key |
GTWQZBNVXRUFGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C(C2=CN=CC=C2)N |
Origin of Product |
United States |
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